Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with ethyl, sulfamoyl, and fluoro groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the benzothiophene core and introduce the various functional groups through a series of reactions. For instance, the introduction of the ethyl group can be achieved through alkylation reactions, while the sulfamoyl group can be introduced via sulfonation followed by amination. The fluoro group is often introduced through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as controlled temperature and pressure to facilitate the desired transformations efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but lacks the fluoro group, which can affect its reactivity and applications.
4-Fluoro-1-benzothiophene-2-carboxylate: Lacks the ethyl and sulfamoyl groups, making it less versatile in certain reactions.
3-Ethylphenyl sulfamoyl benzothiophene derivatives: Variations in the position and type of substituents can lead to differences in chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S2/c1-3-12-7-5-8-13(11-12)21-27(23,24)18-16-14(20)9-6-10-15(16)26-17(18)19(22)25-4-2/h5-11,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIXJHTOWQLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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